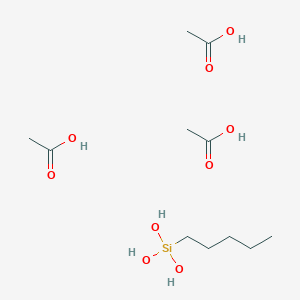![molecular formula C27H20Cl2N2O4S B14716141 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione CAS No. 7018-35-1](/img/structure/B14716141.png)
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyrrolidine-2,3-dione structure
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized via a condensation reaction between an appropriate amine and a maleic anhydride derivative.
Final Coupling and Functionalization: The final step involves coupling the intermediate products and introducing the hydroxy-(3-propoxyphenyl)methylidene group through a condensation reaction.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to a commercial scale.
Analyse Chemischer Reaktionen
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the double bond in the pyrrolidine-2,3-dione core.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in further condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzothiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxy-(3-propoxyphenyl)methylidene group could also play a role in binding to biological molecules, influencing the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione include:
1-(6-Chloro-1,3-benzothiazol-2-yl)-3-phenylurea: This compound shares the benzothiazole ring but differs in its functional groups and overall structure.
4-Chloro-3-nitrobenzoic acid: This compound has a similar chlorophenyl group but lacks the benzothiazole and pyrrolidine-2,3-dione structures.
2-(4-Chlorophenyl)-1,3-benzothiazole: This compound shares the benzothiazole and chlorophenyl groups but lacks the pyrrolidine-2,3-dione core.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties and applications not found in the similar compounds.
Eigenschaften
CAS-Nummer |
7018-35-1 |
|---|---|
Molekularformel |
C27H20Cl2N2O4S |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-2-12-35-19-5-3-4-16(13-19)24(32)22-23(15-6-8-17(28)9-7-15)31(26(34)25(22)33)27-30-20-11-10-18(29)14-21(20)36-27/h3-11,13-14,23,32H,2,12H2,1H3 |
InChI-Schlüssel |
MNGQKZJFAWNIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C5=CC=C(C=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


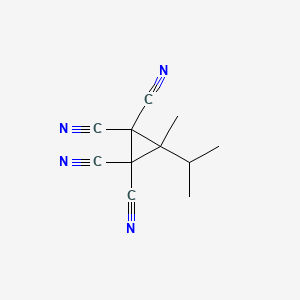

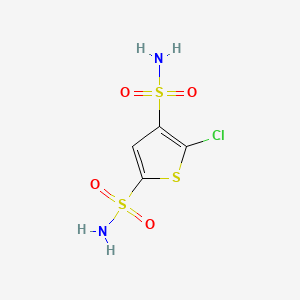
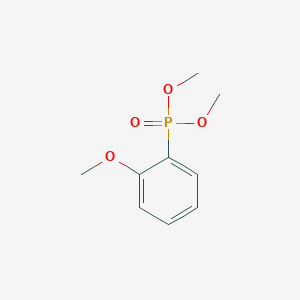
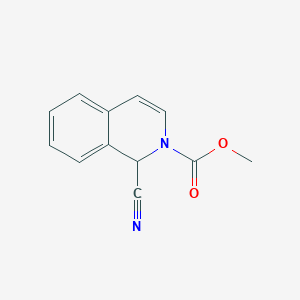

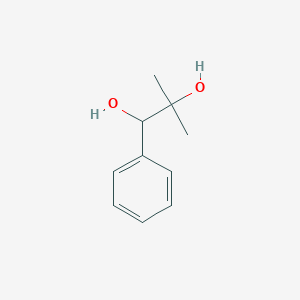
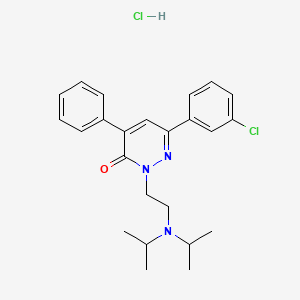
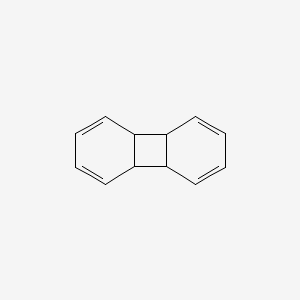
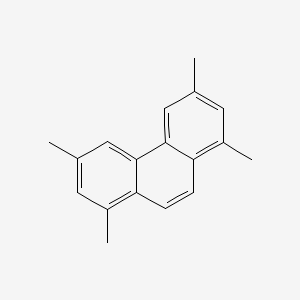

![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
